8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4ClN3O2. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the intermediate hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminotriazolopyridine derivatives, while oxidation can produce triazolopyridine N-oxides .
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
8-Chloro-[1,2,4]triazolo[4,3-a]quinoline: Contains a quinoline ring, offering different biological activities.
Uniqueness
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can enhance its solubility and reactivity in various chemical and biological contexts .
Biological Activity
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No: 856343-37-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- Purity : >95%
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of triazolo compounds possess significant antimicrobial properties. For instance:
- Chlamydia : Compounds based on triazoles have been identified as selective agents against Chlamydia species, indicating a potential for developing new treatments against this pathogen .
- Bacterial Inhibition : The compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its utility in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Lines Tested : It has been evaluated against several cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia).
- IC50 Values : Some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups tends to decrease activity.
- Substituents : The introduction of specific substituents can enhance the compound's efficacy against cancer cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) |
InChI Key |
SGANSTIMXCILJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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